N-[2-(allyloxy)phenyl]-4-fluorobenzamide
Description
N-[2-(allyloxy)phenyl]-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a 2-allyloxy substituent on the aromatic ring. This compound is of interest in medicinal chemistry for its structural versatility, which allows for modifications to optimize pharmacological properties such as solubility, target affinity, and bioavailability .
Properties
Molecular Formula |
C16H14FNO2 |
|---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
4-fluoro-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C16H14FNO2/c1-2-11-20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2,(H,18,19) |
InChI Key |
AWOKEYMLVKKOPI-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C=CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-[3-(allyloxy)phenyl]-4-methoxybenzamide (): The allyloxy group is at the meta (3rd) position instead of the ortho (2nd) position. The benzamide substituent is methoxy (-OCH₃) instead of fluoro (-F). This difference could influence binding interactions in biological systems, such as enzyme inhibition or receptor modulation .
- N-[4-(allyloxy)phenyl]-4-chlorobenzamide (): The allyloxy group is at the para (4th) position, reducing steric hindrance compared to the ortho-substituted target compound.
Functional Group Variations
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide ():
- Replaces the allyloxy-phenyl group with a piperazine-ethyl chain containing a 2-methoxyphenyl moiety.
- The piperazine group introduces basicity and hydrogen-bonding capability, which could improve solubility and central nervous system (CNS) penetration. This structural variation is common in neuroactive compounds targeting serotonin or dopamine receptors .
- N-[4-(2-aminoethyl)phenyl]-4-fluorobenzamide (): Features an aminoethyl group at the para position of the phenyl ring. The primary amine (-NH₂) increases hydrophilicity and provides a site for conjugation or salt formation, which may enhance water solubility and pharmacokinetic profiles .
Structural and Physicochemical Data Comparison
Key Findings and Implications
Substituent Position : Ortho-substituted derivatives (e.g., target compound, FZ5) often exhibit lower synthetic yields due to steric effects, whereas para-substituted analogs (e.g., FZ2) are more accessible .
Electronic Effects: Fluorine’s electron-withdrawing nature may enhance stability but reduce electron density compared to methoxy or amino groups, impacting target binding .
Biological Relevance : Allyloxy groups in ortho or meta positions (e.g., ) show promise in antifungal applications, suggesting the target compound could be optimized for similar uses .
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